
5-氯-1-(3-氯苄基)-N-(3,5-二氯苯基)-6-氧代-1,6-二氢-3-吡啶甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学结构和物理化学研究
已经报道了对一系列 N-(氯苯基)吡啶甲酰胺的电子性质和相互作用态势的详细研究,这些化合物与所述化合物密切相关。合成这些化合物并分析它们的物理化学性质、相互作用环境和氢键模式,从而深入了解它们在科学研究中的潜在应用。该研究突出了含氯化合物在结构和相互作用分析中的重要性,这可能与理解目标化合物在材料科学和药物研究等各个领域的应用有关 (Gallagher 等人,2022)。
聚酰胺的合成和表征
在另一项研究中,通过含吡啶单体与各种芳香族二胺的缩聚反应合成了新的聚酰胺。这项研究突出了与目标化合物中类似的吡啶部分在创造新型聚合材料中的效用,这些材料在开发具有特定热和溶解性性能的新材料中具有潜在应用 (Faghihi 和 Mozaffari,2008)。
抗菌活性
已经探索了源自与目标化合物结构相关的化合物的新的吡啶噻吩嘧啶和吡啶噻吩三嗪的合成和抗菌活性。这些研究表明此类化合物在开发新的抗菌剂中的潜在应用,展示了吡啶甲酰胺在治疗研究中的相关性 (Abdel-rahman、Bakhite 和 Al-Taifi,2002)。
先进材料合成
对含有吡啶部分的新芳香族聚酰胺的合成和表征的研究表明,该化合物在材料科学中具有潜在应用,特别是在创造具有增强热稳定性和溶解性的材料方面。这可能推动高性能聚合物在各种工业应用中的发展 (Choi 和 Jung,2004)。
作用机制
Target of Action
TCMDC-123809, also known as 5-chloro-1-[(3-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide, primarily targets two key enzymes in the malaria parasite Plasmodium falciparum: the asparagine tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These enzymes play crucial roles in protein translation and RNA splicing, respectively, which are vital for the survival and proliferation of the parasite .
Mode of Action
TCMDC-123809 interacts with its targets through a unique mechanism known as reaction hijacking . In the case of PfAsnRS, the compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-123809 adduct that inhibits the enzyme . For PfCLK3, TCMDC-123809 acts as a reversible inhibitor, binding to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the compound .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-123809 affects the protein translation and RNA splicing pathways in the parasite. PfAsnRS is involved in the charging of tRNA with asparagine, a critical step in protein translation . PfCLK3, on the other hand, plays a role in the phosphorylation of splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . The disruption of these pathways hampers the parasite’s ability to produce essential proteins and process RNA, leading to its death .
Result of Action
The molecular and cellular effects of TCMDC-123809’s action include the inhibition of protein translation and activation of the amino acid starvation response due to PfAsnRS inhibition . The inhibition of PfCLK3 disrupts RNA splicing, further impairing the parasite’s ability to produce essential proteins . These disruptions lead to the death of the parasite, demonstrating the compound’s antiparasiticidal activity .
Action Environment
The action, efficacy, and stability of TCMDC-123809 can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the parasite’s stage of development, as both PfAsnRS and PfCLK3 are active in all stages of the parasite’s life cycle . Additionally, the compound’s efficacy may be influenced by the presence of resistance-conferring mutations in the parasite
属性
IUPAC Name |
5-chloro-1-[(3-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O2/c20-13-3-1-2-11(4-13)9-25-10-12(5-17(23)19(25)27)18(26)24-16-7-14(21)6-15(22)8-16/h1-8,10H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQLBBGBFNAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


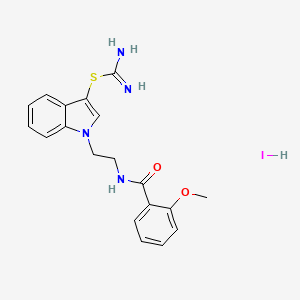
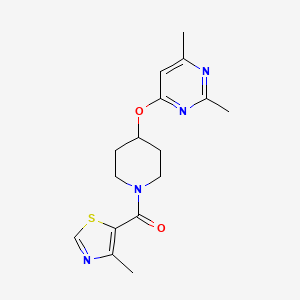

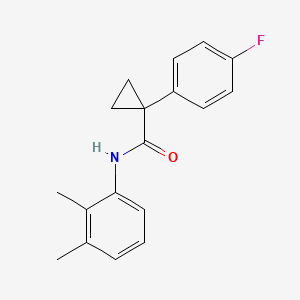
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)
![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
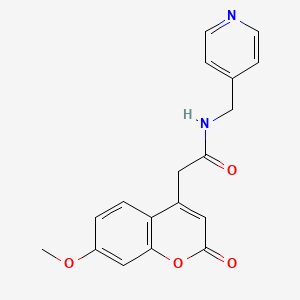
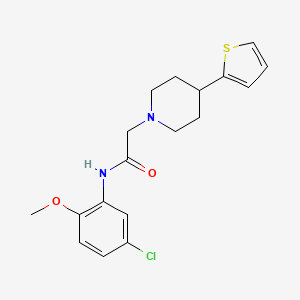
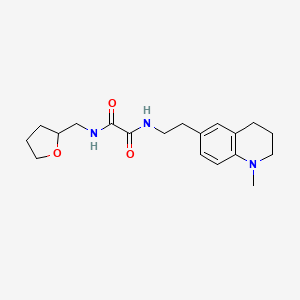
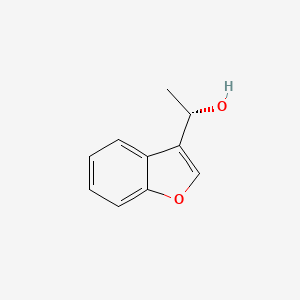
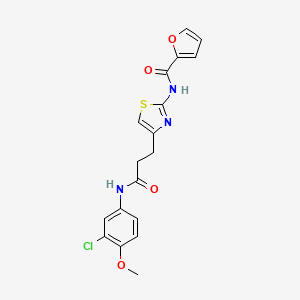
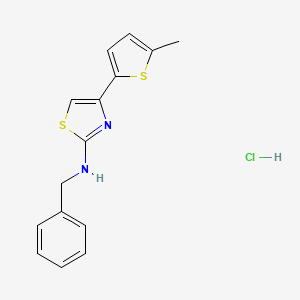
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)